molecular formula C17H14N4O2S B6566954 2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-39-8

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6566954
CAS RN: 1021260-39-8
M. Wt: 338.4 g/mol
InChI Key: YLEYWXVDOUSBKH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,4-thiadiazoles . 1,3,4-thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step method for 5H-1,3,4-thiadiazolo[3,2-a] pyrimidin-5-ones was reported, which involved the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The presence of the thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom, adds to the complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, given its structural features. For instance, it has been reported that the one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring and other functional groups would likely contribute to its reactivity, stability, and other physicochemical properties .

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied extensively in recent years due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer activities. In addition, this compound has been studied for its potential to inhibit the growth of tumor cells and for its potential to modulate the expression of certain genes associated with cancer.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins and enzymes in the cell, which results in the inhibition of their activity. This, in turn, leads to the inhibition of cell growth and proliferation. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of nucleic acids, resulting in the inhibition of cell growth and proliferation. In addition, this compound has been found to modulate the expression of certain genes associated with cancer and to inhibit the growth of tumor cells. Furthermore, this compound has been found to possess anti-inflammatory and anti-microbial activities.

Advantages and Limitations for Lab Experiments

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a relatively new compound and has not been studied extensively. Therefore, there is limited information available regarding its synthesis and its biological activities. However, the compound has been found to possess a wide range of biological activities and has potential therapeutic applications. Furthermore, the compound can be synthesized relatively easily and is relatively inexpensive.

Future Directions

The potential therapeutic applications of 2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one are still being explored. Further research is needed to elucidate the exact mechanism of action of the compound and to identify its potential therapeutic applications. In addition, further research is needed to determine the optimal dosage and the potential side effects of the compound. Furthermore, further research is needed to identify the potential synergistic effects of this compound with other compounds. Finally, further research is needed to explore the potential use of this compound as an adjuvant therapy in combination with existing drugs.

Synthesis Methods

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of 2-methoxybenzaldehyde and 2-amino-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in the presence of a catalyst such as pyridine. The reaction is carried out in an aqueous medium at room temperature and the product is isolated by filtration.

properties

IUPAC Name

2-(2-methoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-10-7-8-12-11(9-10)15(22)21-17(19-12)24-16(20-21)18-13-5-3-4-6-14(13)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEYWXVDOUSBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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